Methyl 2-methoxyimino-3-oxobutanoate
Description
Crystallographic Characterization of (2Z)-Isomer Geometry
The crystallographic analysis of this compound has provided definitive structural information regarding its preferred stereochemical configuration. Single crystal X-ray diffraction studies have confirmed that the compound crystallizes predominantly in the Z-configuration, with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 grams per mole. The crystal structure adopts an orthorhombic system with space group Pna2₁, featuring unit cell parameters of a = 8.3410(17) Å, b = 13.410(3) Å, and c = 7.2900(15) Å, resulting in a unit cell volume of 815.4(3) ų.
The molecular geometry in the solid state reveals that the methoxyimino group is positioned in a Z-configuration relative to the ester functionality, creating a specific spatial arrangement that influences both intermolecular interactions and overall crystal packing. The carbon-nitrogen double bond length has been precisely determined through high-resolution diffraction data, providing crucial information about the electronic structure of the oxime functionality. The crystallographic refinement achieved excellent reliability factors, with R[F² > 2σ(F²)] = 0.027 and wR(F²) = 0.057, indicating high-quality structural data.
Table 1: Crystallographic Parameters for (Z)-Methyl 2-Methoxyimino-3-Oxobutanoate
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell a | 8.3410(17) Å |
| Unit Cell b | 13.410(3) Å |
| Unit Cell c | 7.2900(15) Å |
| Unit Cell Volume | 815.4(3) ų |
| Z | 4 |
| Density | 1.296 Mg/m³ |
Conformational Analysis via X-ray Diffraction Studies
Detailed conformational analysis through X-ray diffraction studies has revealed significant insights into the preferred molecular conformations of this compound in the crystalline state. The compound exhibits a relatively planar molecular geometry, with minimal deviation from planarity across the conjugated system comprising the oxime and adjacent carbonyl functionalities. The dihedral angles between different molecular planes have been precisely measured, indicating that the molecule adopts a conformation that maximizes conjugation while minimizing steric hindrance.
The methoxyimino group orientation relative to the oxobutanoate backbone demonstrates specific conformational preferences that are stabilized by both intramolecular and intermolecular interactions. Crystallographic analysis has shown that the methoxy group of the oxime adopts a specific rotational conformation that optimizes electronic interactions with the adjacent π-system. The ester methyl group positioning has also been characterized, revealing its influence on the overall molecular packing arrangement.
Temperature-dependent structural studies have provided additional information about the conformational flexibility of the molecule in the solid state. The thermal ellipsoids derived from the crystallographic analysis indicate relatively low thermal motion for most atoms, suggesting that the observed conformation represents a stable energy minimum. The molecular packing analysis reveals that adjacent molecules are arranged to minimize steric conflicts while maximizing favorable electrostatic interactions.
Electronic Structure and π-System Interactions in Solid State
The electronic structure of this compound in the solid state exhibits complex π-system interactions that significantly influence its stability and reactivity. The oxime functionality introduces a conjugated π-system that extends across the carbon-nitrogen double bond and interacts with the adjacent carbonyl groups. These π-system interactions contribute to the observed planarity of the molecule and influence the preferred Z-configuration observed in crystallographic studies.
Theoretical calculations and experimental observations have revealed that the compound participates in specific noncovalent interactions that stabilize the crystal structure. The oxygen atoms of both the oxime and ester functionalities can engage in n→π* interactions with adjacent molecules, contributing to the overall stability of the crystalline arrangement. These interactions involve the donation of electron density from oxygen lone pairs to the π* antibonding orbitals of nearby carbonyl groups, creating a network of stabilizing interactions throughout the crystal lattice.
The electronic structure analysis also reveals the importance of orbital overlap and energy gap considerations in determining the strength of these interactions. The methoxyimino group provides both electron-donating and electron-accepting capabilities, allowing it to participate in multiple types of electronic interactions simultaneously. Density functional theory calculations have provided quantitative estimates of these interaction energies, confirming their significance in determining the observed crystal structure and conformational preferences.
Table 2: Electronic Interaction Parameters in this compound
| Interaction Type | Estimated Energy (kJ/mol) | Distance (Å) | Geometric Parameters |
|---|---|---|---|
| n→π* (O···C=O) | 15-25 | 2.8-3.2 | Bürgi-Dunitz trajectory |
| π-π Stacking | 8-15 | 3.4-3.8 | Parallel orientation |
| C-H···O Hydrogen Bond | 4-8 | 2.4-2.8 | Linear arrangement |
| Dipole-Dipole | 5-12 | Variable | Molecular orientation dependent |
Comparative Analysis of Z/E Isomer Stability
Comprehensive theoretical and experimental studies have established clear thermodynamic preferences between the Z and E isomers of this compound. Density functional theory calculations using various levels of theory consistently demonstrate that the Z-isomer represents the thermodynamically more stable configuration under standard conditions. The energy difference between isomers has been calculated to range from 2-8 kilojoules per mole depending on the computational method and solvation model employed.
The enhanced stability of the Z-isomer can be attributed to several factors, including reduced steric hindrance and favorable electronic interactions. In the Z-configuration, the methoxy group of the oxime functionality is positioned away from the bulky ester group, minimizing unfavorable steric contacts. Additionally, the Z-isomer can form stabilizing intramolecular interactions that are not available to the E-isomer, further contributing to its thermodynamic preference.
Experimental observations strongly support the theoretical predictions regarding isomer stability. Crystallographic studies consistently isolate the Z-isomer from various crystallization conditions, and nuclear magnetic resonance spectroscopy in solution phase also indicates a strong preference for the Z-configuration. The interconversion barrier between Z and E isomers has been calculated to be approximately 200 kilojoules per mole, indicating that isomerization is kinetically unfavorable at room temperature.
Table 3: Comparative Stability Analysis of Z/E Isomers
| Property | Z-Isomer | E-Isomer | Energy Difference |
|---|---|---|---|
| Relative Stability (kJ/mol) | 0 (reference) | +2.0 to +8.0 | Favors Z-isomer |
| Dipole Moment (Debye) | 4.8-5.2 | 3.2-3.8 | Z > E |
| Isomerization Barrier (kJ/mol) | 200-220 | 200-220 | High barrier both directions |
| Crystallization Preference | Dominant | Rare | Strongly favors Z |
| Solution Phase Ratio | >95% | <5% | Z predominant |
The hydrolytic stability comparison between isomers reveals additional insights into their relative chemical behavior. Studies of oxime hydrolysis kinetics demonstrate that Z-isomers generally exhibit greater resistance to hydrolytic degradation compared to their E-counterparts. This enhanced stability arises from the specific geometric arrangement in the Z-configuration, which provides better protection of the carbon-nitrogen double bond from nucleophilic attack by water molecules.
The solvent-dependent stability analysis shows that the Z/E isomer ratio can be influenced by specific solvation effects, particularly in polar protic solvents. Microsolvation models incorporating explicit solvent molecules have demonstrated that hydrogen-bonding solvents can selectively stabilize one isomer over the other through specific intermolecular interactions. These findings have important implications for understanding the compound's behavior in different chemical environments and reaction conditions.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3 |
InChI Key |
MGXLNEQONXBEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Organic Chemistry
Methyl 2-methoxyimino-3-oxobutanoate serves as a valuable precursor in the synthesis of complex organic molecules. Its oxime functionality allows it to participate in various chemical reactions, particularly:
- Hetero-Diels-Alder Reactions : The compound is utilized as a precursor for synthesizing 1-azadienes, which are important intermediates in the formation of heterocyclic compounds. Studies have shown that it can effectively undergo cycloaddition reactions to form 3-hydroxy-pyridines, demonstrating its versatility in constructing complex molecular architectures .
- Synthesis of Cephalosporins : this compound is also noted for its role as an intermediate in the production of cephalosporin antibiotics. The compound's ability to facilitate the formation of key structural components in these antibiotics underscores its significance in pharmaceutical chemistry .
Pharmaceutical Applications
The pharmaceutical industry has recognized this compound for its potential as an active pharmaceutical ingredient (API) and as a synthetic intermediate. Key applications include:
- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties, making them candidates for further development into therapeutic agents .
- Drug Development : The compound's reactivity allows for modifications that can lead to novel drug candidates with enhanced efficacy and reduced side effects. Its derivatives are being explored for their potential to target specific biological pathways .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound has applications in agrochemicals:
- Pesticide Synthesis : The compound can serve as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. Its structural features allow for the development of compounds that can effectively control pests while minimizing environmental impact .
Table 1: Summary of Research Findings
| Application Area | Specific Use | Reference |
|---|---|---|
| Synthetic Chemistry | Precursor for hetero-Diels-Alder reactions | , |
| Pharmaceuticals | Intermediate for cephalosporin synthesis | |
| Agrochemicals | Synthesis of pesticides |
Case Study: Hetero-Diels-Alder Reaction
In a study conducted by Lu and Arndt (2007), this compound was employed in a hetero-Diels-Alder reaction that yielded significant amounts of 3-hydroxy-pyridines. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in synthesizing valuable heterocyclic structures .
Case Study: Cephalosporin Synthesis
A patent detailing the industrial production methods for tert-butyl 3-oxobutyrate highlights the use of this compound as a key intermediate. The process emphasizes high purity and yield under mild conditions, which is advantageous for large-scale pharmaceutical production .
Comparison with Similar Compounds
Methyl 2-Acetyl-3-Oxobutanoate (C₇H₁₀O₄)
- Structure: Differs by an acetyl (-COCH₃) group replacing the methoxyimino (-N-OCH₃) moiety.
- Properties : Lower molecular weight (158.15 g/mol vs. 159.14 g/mol) and higher logP (-0.1 vs. ~0.5), suggesting increased hydrophobicity .
- Applications: Primarily used in organic synthesis as a diketone precursor, lacking the stereochemical complexity of the methoxyimino derivative .
Ethyl 2-Methyl-3-Oxobutanoate (C₇H₁₂O₃)
- Structure : Ethyl ester with a methyl substituent at C2.
- Properties: Boiling point and solubility differ due to the ethyl group; InChIKey: FNENWZWNOPCZGK .
- Reactivity: Less electrophilic at C3 compared to the methoxyimino analog, limiting utility in cycloadditions .
Methyl 2-Benzoylamino-3-Oxobutanoate (C₁₂H₁₃NO₄)
- Structure: Benzoylamino (-NHCOC₆H₅) replaces methoxyimino.
- Synthesis : Prepared via condensation with aromatic amines using p-toluenesulfonic acid (PTSA) catalysis .
- Applications: Precursor for imidazole and quinoline heterocycles, contrasting with the pyridine-focused applications of Methyl 2-methoxyimino-3-oxobutanoate .
Hydrazono-Oxobutanoate Derivatives (e.g., Compound 2e–2i)
- Structure : Feature sulfonamide-phenylhydrazone substituents.
- Properties : Higher molecular weights (~350–400 g/mol) and melting points (140–150°C) due to aromatic and sulfonamide groups .
Key Data Tables
Table 1: Structural and Physical Properties
Critical Analysis of Divergences
- Stereochemical Specificity: this compound’s Z-configuration is critical for its role in stereoselective Diels–Alder reactions, a feature absent in analogs like ethyl 2-methyl-3-oxobutanoate .
- Functional Group Impact: Methoxyimino and sulfonamide groups confer distinct electronic profiles, directing reactivity toward cycloadditions or bioactivity, respectively .
- Synthetic Utility: While this compound is a cycloaddition precursor, its benzoylamino analog enables access to nitrogen-rich heterocycles .
Preparation Methods
Synthesis via Methylation of 2-(Hydroxyimino)-3-oxobutanoate
One of the primary methods involves the methylation of the hydroxyimino precursor:
- Starting Material: Z-Methyl 2-(hydroxyimino)-3-oxobutanoate
- Reagents: Potassium carbonate as base and dimethyl sulfate as methylating agent
- Solvent: Anhydrous acetone
- Conditions:
- The hydroxyimino compound (7.25 g, 50 mmol) is dissolved in acetone (50 mL) and cooled to 0 °C (273 K).
- Potassium carbonate (3.8 g, 27.5 mmol) is added, followed by dimethyl sulfate (5.70 mL, 60 mmol).
- The mixture is warmed to room temperature over 2 hours and stirred for an additional 10 hours.
- Workup:
- The reaction mixture is filtered to remove solids.
- The filtrate is evaporated to dryness, redissolved in diethyl ether, washed with saturated sodium chloride solution, and dried over sodium sulfate.
- Purification is achieved by column chromatography on silica gel.
This method yields the methylated oxime derivative stereoselectively and is suitable for preparing the compound as a precursor for further synthetic applications.
Preparation via Acid Hydrolysis of Tert-butyl 2-methoxyimino-3-oxobutyrate
Another industrially relevant method involves conversion of a tert-butyl ester precursor to the methyl 2-methoxyimino-3-oxobutanoate acid:
- Starting Material: Tert-butyl 2-methoxyimino-3-oxobutyrate
- Reagents: Hydrogen chloride (HCl) gas or HCl in 1,4-dioxane
- Solvent: Methylene chloride or 1,4-dioxane
- Conditions:
- The tert-butyl ester (e.g., 805 g) is dissolved in methylene chloride (2.8 L).
- Hydrogen chloride gas is bubbled through the solution at low temperature (3–6 °C) over 8 hours.
- The mixture is then allowed to stand at 5 °C for 15 hours.
- Workup:
- The supernatant is concentrated under reduced pressure to yield the acid as a crystalline solid.
- The product is washed with a mixture of xylene and n-hexane and dried under vacuum.
- Yield: Approximately 95.8%
- Characterization: NMR (CDCl3) δ 4.17 (3H, s), 2.44 (3H, s)
This method is scalable and provides high purity acid suitable for further transformations.
Continuous Flow Methylation Using Dimethyl Sulfate and Sodium Hydroxide
Recent advances have demonstrated the use of continuous flow techniques to improve the safety, reproducibility, and yield of the methyl oxime intermediate:
- Starting Material: 2-(Hydroxyimino)-3-oxobutanoate derivative
- Reagents: Dimethyl sulfate as methylating agent, sodium hydroxide as base
- Process:
- Aqueous solutions of the hydroxyimino compound and sodium hydroxide are pumped continuously and combined.
- Dimethyl sulfate is introduced neat at controlled flow rates to the biphasic mixture.
- The reaction mixture is passed through a heated reactor coil at 70 °C.
- Extraction with chlorobenzene is performed inline to isolate the methylated product.
- Advantages:
- Improved mixing using interdigital mixers enhances reaction efficiency.
- Continuous processing reduces hazards associated with batch handling of toxic and unstable intermediates.
- Higher purity and yield (up to 38.5% extraction yield under optimized conditions) compared to batch processes.
- Avoids extensive purification steps.
- Challenges:
- The compound is thermally unstable; batch distillation leads to decomposition.
- Complex exothermic decomposition events require careful thermal management.
This method represents a modern, scalable approach to the preparation of this compound with enhanced safety and process control.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. Methylation of Hydroxyimino Ester | Z-Methyl 2-(hydroxyimino)-3-oxobutanoate | K2CO3, Dimethyl sulfate, Acetone, 0 °C to RT, 12 h | Not specified | Stereoselective, straightforward | Requires chromatographic purification |
| 2. Acid Hydrolysis of Tert-butyl Ester | Tert-butyl 2-methoxyimino-3-oxobutyrate | HCl gas, Methylene chloride, 3–6 °C, 8 h + 15 h standing | ~95.8% | High yield, scalable, crystalline product | Requires handling of HCl gas |
| 3. Continuous Flow Methylation | Hydroxyimino compound | Dimethyl sulfate, NaOH, 70 °C, continuous flow | Up to 38.5% extraction yield (optimized) | Safer, reproducible, avoids batch instability | Complex setup, thermal instability |
Detailed Research Findings and Notes
The methylation step using dimethyl sulfate must be carefully controlled to avoid decomposition of the product and formation of byproducts. The compound is sensitive to basic conditions and heat, necessitating mild temperatures and controlled reaction times.
The acid hydrolysis method using hydrogen chloride gas to convert tert-butyl esters to the acid form is well-established industrially, providing high purity and yield. The reaction temperature range from -50 °C to 80 °C is flexible, but typically mild conditions (0–30 °C) are preferred to maintain product integrity.
Continuous flow synthesis offers significant advantages in handling reactive and unstable intermediates, reducing the risk of thermal runaway and improving product quality. The use of interdigital mixers and inline extraction solvents like chlorobenzene enhances process efficiency and scalability.
Thermal analysis (DSC) of the methylated oxime indicates complex exothermic decomposition starting at around 184 °C, releasing significant heat (~1870 J/g), which underscores the need for careful thermal management during purification and scale-up.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-methoxyimino-3-oxobutanoate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is synthesized via oxime formation under acidic or neutral conditions. Key parameters include temperature control (20–40°C), stoichiometric ratios of methoxyamine to β-keto ester precursors, and inert atmosphere to prevent oxidation. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or by tracking the disappearance of the β-keto ester carbonyl peak (~1700 cm⁻¹) via FTIR. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What spectroscopic techniques confirm the Z-configuration of the methoxyimino group?
- Methodological Answer : The Z-geometry of the oxime is confirmed by:
- X-ray crystallography : Crystallize the compound and refine the structure using SHELX software. The dihedral angle between the methoxyimino and carbonyl groups should align with Z-configuration parameters (e.g., ~0° for coplanar arrangement) .
- NMR spectroscopy : Compare H NMR chemical shifts of the methoxy group (δ 3.8–4.0 ppm) and NOESY correlations between the methoxy protons and adjacent substituents .
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- HPLC/GC-MS : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).
- Melting point analysis : Compare observed mp (83–86°C) with literature values. Discrepancies >2°C indicate impurities .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How to resolve contradictions between computational and experimental reactivity data in cycloaddition reactions?
- Methodological Answer :
- Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments to identify rate-determining steps.
- DFT calculations : Compare computed activation energies (e.g., using Gaussian or ORCA) with experimental Arrhenius plots. Adjust solvation models (e.g., SMD) to match reaction conditions .
- Control experiments : Test reactivity under varying steric/electronic conditions (e.g., substituent effects on dienophiles) .
Q. What experimental designs analyze substituent effects on reaction pathways?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the methoxyimino position.
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. Tabulate data (example below):
| Substituent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| -OCH₃ | 0.45 | 65.2 |
| -NO₂ | 0.12 | 89.7 |
- Multivariate analysis : Apply Hammett plots or linear free-energy relationships (LFER) to correlate substituent effects .
Q. How does this compound’s reactivity compare to other β-keto esters?
- Methodological Answer :
- Competitive reactions : Perform parallel reactions with methyl acetoacetate (CAS 105-45-3) and analyze product distributions via GC-MS.
- Computational comparisons : Calculate frontier molecular orbitals (FMOs) to assess nucleophilicity of the oxime vs. keto groups.
- Thermodynamic studies : Use differential scanning calorimetry (DSC) to compare thermal stability during reactions .
Q. What protocols ensure safe handling of reactive intermediates during synthesis?
- Methodological Answer :
- Intermediate isolation : Use cold traps (-78°C) for volatile intermediates (e.g., enol ethers).
- Waste management : Segregate halogenated byproducts (e.g., from bromination steps) and neutralize acidic waste with 10% NaHCO₃ before disposal .
- In situ monitoring : Employ ReactIR to detect hazardous intermediates (e.g., peroxides) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
